molecular formula C27H31BrN2O3S B12638239 2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium

2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium

Cat. No.: B12638239
M. Wt: 543.5 g/mol
InChI Key: FXJGOUOBZZBBCT-UHFFFAOYSA-M
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Description

This compound is a quaternary pyridinium salt characterized by a complex structure featuring a pyridinium core substituted with a 4-tert-butyl-2,6-dimethylphenylsulfanyl-ethyl group and a 4-nitro-phenyl-2-oxo-ethyl moiety. Pyridinium salts are widely studied for their surfactant properties, antimicrobial activity, and role in drug delivery systems .

Properties

Molecular Formula

C27H31BrN2O3S

Molecular Weight

543.5 g/mol

IUPAC Name

2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone;bromide

InChI

InChI=1S/C27H31N2O3S.BrH/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32;/h6-12,14,16-17H,13,15,18H2,1-5H3;1H/q+1;/p-1

InChI Key

FXJGOUOBZZBBCT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C.[Br-]

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium (CAS Number: 1039554-10-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H31BrN2O3SC_{27}H_{31}BrN_{2}O_{3}S with a molecular weight of 543.5 g/mol. The structure features a pyridinium core linked to a sulfonyl group and nitrophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit notable biological activities, particularly in cancer treatment and enzyme inhibition. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : The compound's structure suggests potential interaction with Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in malignant cells.
    • A study on related compounds indicated that modifications in the structure can significantly enhance binding affinity to these proteins, resulting in effective inhibition of cancer cell growth .
  • Case Studies : In vitro studies have shown that compounds similar to this pyridinium derivative exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1-2 nM in small-cell lung cancer cell lines .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar sulfur-containing structures have been reported to inhibit AChE, which is crucial for treating neurological disorders such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
    • A related study highlighted the importance of mercapto-substituted derivatives in exhibiting high antioxidant activity and effective inhibition of metabolic enzymes like AChE .

Comparative Analysis

The following table summarizes the biological activities of several compounds with structural similarities to this compound:

Compound NameBiological ActivityIC50 (nM)Mechanism
Compound 32Bcl-2/Bcl-xL Inhibitor<1Apoptosis induction
Compound 12Bcl-2/Bcl-xL Inhibitor38Apoptosis induction
Mercapto DerivativeAChE InhibitorN/ANeuroprotection

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Pyridinium Surfactants (e.g., C12 and C16 Pyridinium Salts)
Pyridinium salts with alkyl chains (e.g., C12, C16) are benchmark cationic surfactants. Key differences include:

  • Critical Micellar Concentration (CMC): Alkyl pyridinium salts (e.g., cetylpyridinium chloride) exhibit CMC values in the range of 0.1–1.0 mM, influenced by chain length and counterion.
  • Bioactivity: Short-chain pyridinium salts (e.g., C12) are used as disinfectants, while the nitro group in the target compound may confer redox activity or enhanced binding to biological targets.

B. Benzalkonium Salts
Benzalkonium chloride shares surfactant and antimicrobial properties with pyridinium salts. However, the target compound’s nitro and sulfanyl groups may alter toxicity profiles or environmental persistence compared to benzalkonium’s simpler benzyl-alkyl structure .

C. Pharmacologically Active Pyridinium Derivatives (e.g., HI-6 Oxime)
HI-6, a bis-pyridinium oxime, is used as an acetylcholinesterase reactivator. While HI-6 has low oral bioavailability (3–4% urinary recovery ), the target compound’s nitro group could improve membrane permeability but may also increase metabolic instability.

D. Pyridin-2-one Derivatives Compounds like 1-(4-acetylphenyl)-4-(4-dimethylaminophenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (from ) share a pyridine core but lack the quaternary ammonium center. This difference eliminates surfactant activity but enhances hydrogen-bonding capacity for applications in catalysis or materials science .

Comparative Data Table

Property Target Compound C16 Pyridinium Salts HI-6 Oxime Pyridin-2-one Derivatives
Core Structure Quaternary pyridinium Alkyl-pyridinium Bis-pyridinium oxime Dihydropyridinone
Key Substituents Nitro, tert-butyl, sulfanyl Long alkyl chain Oxime, hydroxyl Acetyl, dimethylamino
Surfactant Activity Likely high (predicted) High (CMC ~0.1 mM) None None
Bioavailability Unknown N/A Low (3–4% urinary recovery) N/A
Applications Surfactant, drug delivery Disinfectants, solubilizers Nerve agent antidote Catalysis, materials

Research Findings and Gaps

  • Surface Activity: The tert-butyl group may enhance micelle stability, while the nitro group could reduce solubility in aqueous media. Experimental determination of CMC and surface tension is needed.
  • Pharmacokinetics: Analogues like HI-6 show low oral bioavailability, suggesting parenteral routes may be preferable for the target compound if intended for therapeutic use .
  • Toxicity: Sulfanyl groups can confer reactivity; comparative cytotoxicity studies with benzalkonium salts are warranted.

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